

Tanzisertib (CC-930) In Vivo Administration in Mouse Models: Application Notes and Protocols

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Tanzisertib (**CC-930**) is a potent and selective inhibitor of c-Jun N-terminal kinases (JNK), with activity against all three isoforms (JNK1, JNK2, and JNK3).[1][2][3] The JNK signaling pathway is a critical regulator of inflammatory responses, apoptosis, and fibrogenesis, making it a compelling target for therapeutic intervention in a variety of diseases.[4] Abnormal activation of the JNK pathway is implicated in the pathogenesis of fibrotic diseases by promoting the expression of pro-fibrotic and pro-inflammatory factors.[1] Tanzisertib has demonstrated efficacy in preclinical mouse models of fibrotic diseases, particularly in the context of bleomycin-induced skin fibrosis, a well-established model for studying systemic sclerosis.[1] This document provides detailed application notes and protocols for the in vivo administration of Tanzisertib in mouse models, summarizing key quantitative data and outlining experimental procedures.

Data Presentation

Table 1: In Vitro Potency of Tanzisertib (CC-930)



Target	IC50	Kı
JNK1	61 nM	44 ± 3 nM
JNK2	5 nM	6.2 ± 0.6 nM
JNK3	5 nM	
ERK1	0.48 μΜ	_
ρ38α	3.4 μΜ	

Data compiled from InvivoChem.[1]

Table 2: Efficacy of Oral Tanzisertib in Bleomycin-Induced Mouse Skin Fibrosis Model

Dosage	Treatment Duration	Key Finding	Quantitative Result
30 mg/kg, once daily	21 days	Reduction in skin thickness	35% reduction compared to model group
30 mg/kg, once daily	21 days	Decreased collagen deposition	40% reduction in collagen area fraction (Sirius Red staining)
50 mg/kg	Final 3 weeks of a 6- week study	Regression of pre- existing fibrosis	Data not specified
150 mg/kg	Final 3 weeks of a 6- week study	Regression of pre- existing fibrosis	Data not specified

Data from a modified bleomycin-induced dermal fibrosis model.[1]

Table 3: Pharmacodynamic Effects of Oral Tanzisertib in a Rat LPS-Induced TNF α Production Model



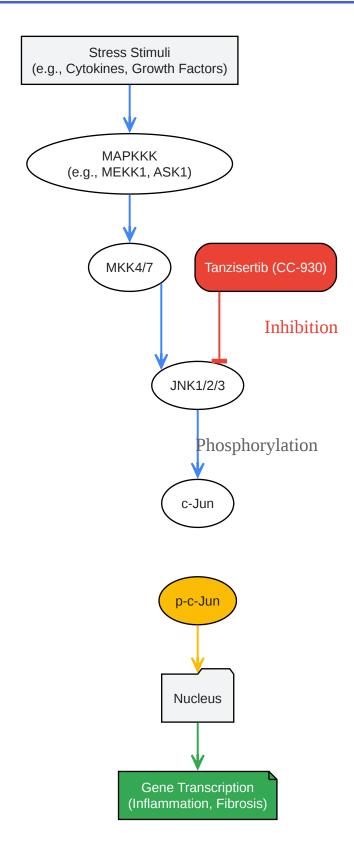
Dosage	Effect
10 mg/kg	23% inhibition of TNFα production
30 mg/kg	77% inhibition of TNFα production

This data is from a rat model but provides relevant pharmacodynamic information.[1][2][3]

Signaling Pathway

The c-Jun N-terminal kinase (JNK) signaling pathway is a mitogen-activated protein kinase (MAPK) cascade that responds to various stress stimuli, including inflammatory cytokines, growth factors, and environmental stressors. Activation of this pathway leads to the phosphorylation of numerous downstream targets, most notably the transcription factor c-Jun. Phosphorylated c-Jun then translocates to the nucleus and promotes the transcription of genes involved in inflammation, cell proliferation, and fibrosis. Tanzisertib exerts its therapeutic effect by inhibiting the kinase activity of JNK, thereby preventing the phosphorylation of c-Jun and suppressing the downstream pathological processes.





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Caption: JNK Signaling Pathway Inhibition by Tanzisertib.



Experimental ProtocolsFormulation of Tanzisertib for Oral Gavage in Mice

A common formulation for the oral administration of Tanzisertib in mice involves a vehicle of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% Saline.

Materials:

- Tanzisertib (CC-930) powder
- Dimethyl sulfoxide (DMSO)
- Polyethylene glycol 300 (PEG300)
- Tween 80 (Polysorbate 80)
- Sterile Saline (0.9% NaCl)
- Sterile microcentrifuge tubes
- Vortex mixer
- Sonicator (optional)

Procedure:

- Prepare the vehicle solution:
 - In a sterile tube, combine the solvents in the following order, ensuring each component is fully dissolved before adding the next:
 - 400 μL PEG300
 - 50 μL Tween 80
 - 450 μL Saline
 - Vortex thoroughly to create a homogenous mixture.



- · Prepare the Tanzisertib stock solution:
 - Weigh the required amount of Tanzisertib powder.
 - Dissolve the Tanzisertib in DMSO to create a concentrated stock solution (e.g., 25 mg/mL). Ensure it is completely dissolved. Sonication can be used to aid dissolution.
- Prepare the final dosing solution:
 - \circ Add 100 µL of the Tanzisertib DMSO stock solution to the 900 µL of the prepared vehicle.
 - Vortex the final solution thoroughly to ensure it is clear and homogenous. The final concentration in this example would be 2.5 mg/mL.
 - Note: The final concentration should be calculated based on the desired dosage (mg/kg) and the average weight of the mice, assuming a standard oral gavage volume (e.g., 100 μL or 200 μL). Prepare the dosing solution fresh daily.

Bleomycin-Induced Skin Fibrosis Mouse Model

This protocol describes a common method for inducing skin fibrosis in mice to test the efficacy of anti-fibrotic compounds like Tanzisertib.

Materials:

- C57BL/6 mice (female, 6-8 weeks old)
- Bleomycin sulfate
- Sterile Phosphate-Buffered Saline (PBS)
- Insulin syringes with 29G or 30G needles
- Electric shaver
- Tanzisertib formulation (prepared as described above)
- Oral gavage needles



Experimental Workflow:



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Caption: Experimental workflow for the therapeutic model.

Procedure:

- Acclimatization: Allow mice to acclimatize to the housing conditions for at least one week before the start of the experiment.
- Induction of Fibrosis:
 - Anesthetize the mice.
 - Shave a small area on the upper back of each mouse.
 - Prepare a solution of bleomycin in sterile PBS at a concentration of 1 mg/mL.
 - \circ Administer daily subcutaneous injections of 100 μ L of the bleomycin solution into the shaved area for the first 3 weeks. A control group should receive daily subcutaneous injections of 100 μ L of sterile PBS.
- Treatment with Tanzisertib (Therapeutic Model):
 - After 3 weeks of bleomycin injections, begin daily oral gavage of Tanzisertib at the desired dose (e.g., 30 mg/kg, 50 mg/kg, or 150 mg/kg).
 - A vehicle control group should receive daily oral gavage of the vehicle solution.
 - Continue the daily subcutaneous bleomycin injections alongside the Tanzisertib/vehicle treatment for an additional 3 weeks.
- Endpoint and Tissue Collection:



- At the end of the 6-week period, euthanize the mice.
- Collect skin tissue from the injection site for analysis.
- Outcome Measures:
 - Skin Thickness: Measure dermal thickness from histological sections stained with Hematoxylin and Eosin (H&E).
 - Collagen Deposition: Quantify collagen content using Sirius Red staining or by measuring hydroxyproline levels in skin homogenates.
 - Myofibroblast Infiltration: Perform immunohistochemistry for α -smooth muscle actin (α -SMA).
 - Gene Expression: Analyze the mRNA levels of fibrotic markers such as Col1a1, Col1a2, and Acta2 by quantitative real-time PCR.
 - Protein Expression: Analyze protein levels of key signaling molecules (e.g., phospho-JNK, phospho-c-Jun) by Western blot.

Conclusion

Tanzisertib (**CC-930**) is a valuable tool for investigating the role of the JNK signaling pathway in fibrotic diseases. The protocols and data presented here provide a comprehensive guide for researchers to effectively design and execute in vivo studies using Tanzisertib in mouse models of fibrosis. Careful adherence to these methodologies will enable the generation of robust and reproducible data to further elucidate the therapeutic potential of JNK inhibition.

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